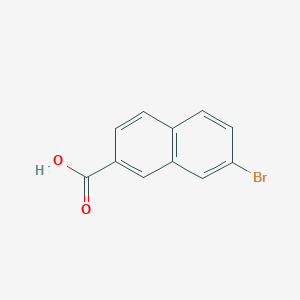![molecular formula C11H8N2O2 B1290118 [2,3'-Bipyridine]-4-carboxylic acid CAS No. 1214384-41-4](/img/structure/B1290118.png)
[2,3'-Bipyridine]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2,3’-Bipyridine]-4-carboxylic acid” is a derivative of 2,2’-bipyridine, which is a bipyridine in which the two pyridine moieties are linked by a bond between positions C-2 and C-2’ . It has a role as a ferroptosis inhibitor and a chelator .
Synthesis Analysis
The carboxylated Ru(bpy) 3 2+ is synthesized from the reaction of cis-dichlorobis(2,2′-bipyridine)ruthenium(II) and 2,2′-bipyridine-4,4′-dicarboxylic acid . There are also other methods for the synthesis of 2,2’-bipyridines involving C−C bond formation from C−H bond .Molecular Structure Analysis
In the solid state, molecules of bpy are strictly planar with a trans-conformation about the inter-annular C–C bond . The structure of the complexes was interpreted by different spectroscopic techniques such as MS, IR, 1 H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .Scientific Research Applications
Ligands in Transition-Metal Catalysis
[2,3’-Bipyridine]-4-carboxylic acid derivatives are widely used as ligands in transition-metal catalysis. They facilitate a variety of catalytic reactions by forming complexes with metals, which can enhance reaction rates, selectivity, and yields. For instance, they are involved in cross-coupling reactions such as Suzuki and Stille coupling, which are pivotal in the synthesis of complex organic molecules .
Photosensitizers in Photovoltaic Cells
These compounds serve as photosensitizers in dye-sensitized solar cells (DSSCs). They absorb sunlight and convert it into electrical energy by transferring electrons to the conduction band of a semiconductor. This application is crucial for developing renewable energy technologies .
Viologens in Electrochromic Devices
As precursors to viologens, [2,3’-Bipyridine]-4-carboxylic acid derivatives exhibit electrochromic properties. Viologens change color upon reduction and oxidation, making them suitable for applications in smart windows and displays that can alter transparency or color in response to electrical stimuli .
Supramolecular Architectures
These bipyridine derivatives are building blocks for supramolecular structures. They can form intricate networks through non-covalent interactions, which have potential applications in molecular recognition, sensing, and self-healing materials .
Bioactive Molecules in Pharmaceutical Research
Bipyridine derivatives are found in a range of bioactive molecules. They have been studied for their potential therapeutic effects and are used in drug design and development, targeting various diseases and conditions .
Chemosensors for Ion Detection
Schiff bases derived from bipyridine compounds, including [2,3’-Bipyridine]-4-carboxylic acid, have been explored as chemosensors. They can bind selectively to specific ions, making them useful for detecting and quantifying ions in environmental and biological samples .
Synthesis of Biologically Active Compounds
The strong coordination properties of bipyridine ligands make them suitable for synthesizing biologically active compounds. They can form complexes with various metal ions, which are then used in medicinal chemistry for their diverse physiological effects .
Material Chemistry and Functionalization
Bipyridine derivatives are instrumental in material chemistry, where they are used to modify surfaces and create functional materials with desired properties. This includes the development of new materials with specific optical, electrical, or mechanical characteristics .
properties
IUPAC Name |
2-pyridin-3-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-3-5-13-10(6-8)9-2-1-4-12-7-9/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPKFTUSQWWSDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3'-Bipyridine]-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)





![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)


